Cas no 2172067-05-7 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a hydroxyl group and a branched alkyl chain, providing versatility in constructing modified peptide backbones. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound’s unique steric and functional properties facilitate the incorporation of non-natural amino acids or side-chain modifications into peptide sequences. Its stability under standard SPPS conditions and precise reactivity make it suitable for advanced research in medicinal chemistry and bioconjugation. The product is typically characterized by HPLC and mass spectrometry to ensure high purity and batch consistency.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid structure
2172067-05-7 structure
Product name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid
CAS No:2172067-05-7
MF:C25H30N2O6
MW:454.515507221222
CID:6009494
PubChem ID:165819877

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid
    • EN300-1522513
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
    • 2172067-05-7
    • Inchi: 1S/C25H30N2O6/c1-15(2)22(12-23(29)26-13-16(28)11-24(30)31)27-25(32)33-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21-22,28H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)
    • InChI Key: NIDGHMOCPAFZDI-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(NCC(CC(=O)O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 2.6

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1522513-0.05g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1522513-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1522513-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
1g
$3368.0 2023-06-05
Enamine
EN300-1522513-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1522513-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
50mg
$2829.0 2023-09-26
Enamine
EN300-1522513-5.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
5g
$9769.0 2023-06-05
Enamine
EN300-1522513-0.25g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1522513-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1522513-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1522513-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2172067-05-7
100mg
$2963.0 2023-09-26

Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid

Professional Introduction to Compound with CAS No. 2172067-05-7 and Product Name: 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid

The compound with the CAS number 2172067-05-7 and the product name 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and biomedicine. The presence of a fluoren-9-ylmethoxycarbonyl group and an amino moiety suggests its utility in synthesizing novel bioactive molecules, which could target various therapeutic pathways.

In recent years, there has been a growing interest in the development of multifunctional compounds that can interact with multiple biological targets simultaneously. The structural features of this compound, particularly the 4-methylpentanamido and 3-hydroxybutanoic acid components, contribute to its versatility in chemical modifications. These modifications are crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of the compound, making it a promising candidate for further investigation.

The fluoren-9-ylmethoxycarbonyl group is a key feature that enhances the compound's stability and solubility, which are critical factors in drug formulation. This moiety is often employed in peptide coupling reactions due to its ability to protect amino groups during synthesis. The incorporation of this group into the molecular framework of the compound suggests its potential use in peptide mimetics or as a precursor for more complex peptidomimetics. These derivatives could be explored for their ability to modulate enzyme activity or receptor binding.

Recent studies have highlighted the importance of bioactive molecules that can interact with protein targets through multiple binding sites. The 4-methylpentanamido and 3-hydroxybutanoic acid portions of the compound provide multiple sites for interaction with biological macromolecules. This feature is particularly relevant in the context of drug design, where allosteric modulation can lead to enhanced efficacy and reduced side effects. The compound's structure may allow it to engage with both extracellular matrix proteins and intracellular signaling proteins, offering a dual-action approach to therapeutic intervention.

The pharmaceutical industry has seen significant advancements in the use of computational modeling and high-throughput screening to identify novel drug candidates. The structural complexity of this compound makes it an attractive target for computational studies aimed at predicting its interactions with biological targets. By leveraging machine learning algorithms and molecular dynamics simulations, researchers can gain insights into how this compound might behave within a biological system. These insights are invaluable for optimizing its design and improving its therapeutic potential.

In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for various applications. For instance, its solubility profile could be advantageous for formulating injectable solutions or oral dosage forms. Furthermore, its stability under different pH conditions suggests that it could be used in formulations designed for targeted delivery to specific tissues or organs.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) or continuous flow chemistry, may be employed to achieve these goals. The use of these techniques not only improves efficiency but also enhances reproducibility, which is essential for large-scale production.

As research in medicinal chemistry continues to evolve, compounds like this one are expected to play a pivotal role in developing next-generation therapeutics. Their multifunctional nature allows them to address complex diseases that require a combination of therapeutic strategies. For example, they could be designed to inhibit multiple enzymes simultaneously or to target both extracellular receptors and intracellular signaling pathways.

The development of novel bioactive molecules also relies heavily on collaboration between academia and industry. Companies specializing in contract research organizations (CROs) often work closely with academic institutions to synthesize and test new compounds like this one. This collaborative approach accelerates the discovery process by leveraging the expertise of researchers from different disciplines.

In conclusion, the compound with CAS number 2172067-05-7 and product name 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid represents a significant contribution to pharmaceutical chemistry. Its complex structure, multifunctional nature, and potential applications in drug development make it a promising candidate for further research. As advancements in synthetic chemistry and computational modeling continue to emerge, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine.

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